molecular formula C12H11ClN2O2 B119837 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride CAS No. 150985-46-9

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride

Cat. No.: B119837
CAS No.: 150985-46-9
M. Wt: 250.68 g/mol
InChI Key: CLACROOOBBIRQG-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride is a chemical compound with the molecular formula C12H11ClN2O2. It is known for its unique structure, which combines an imidazole ring with a benzofuran moiety, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride typically involves the reaction of 2-(6-methoxy-2-benzofuranyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride include:

  • 1H-Imidazole, 2-(2-benzofuranyl)-
  • 1H-Imidazole, 2-(6-methoxy-2-naphthyl)-
  • 1H-Imidazole, 2-(2-furanyl)-

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the imidazole ring and the methoxy-substituted benzofuran moiety. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2.ClH/c1-15-9-3-2-8-6-11(16-10(8)7-9)12-13-4-5-14-12;/h2-7H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLACROOOBBIRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=NC=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164672
Record name 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150985-46-9
Record name 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150985469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(6-methoxy-2-benzofuranyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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